

# (Rac)-Lonafarnib stability issues during long-term storage

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## Compound of Interest

Compound Name: (Rac)-Lonafarnib

Cat. No.: B12464214

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## Technical Support Center: (Rac)-Lonafarnib Stability

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **(Rac)-Lonafarnib** during long-term storage. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

### Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **(Rac)-Lonafarnib**?

A: For long-term storage, solid **(Rac)-Lonafarnib** should be stored at -20°C for up to four years.<sup>[1]</sup> The commercial drug product, Zokinvy™ capsules, has a shelf-life of 48 months when stored at controlled room temperature between 20-25°C (68-77°F), with excursions permitted to 15-30°C (59-86°F).<sup>[2]</sup> Lonafarnib is a white to off-white, non-hygroscopic powder and has only one known polymorph.<sup>[2]</sup>

Q2: How should I prepare and store stock solutions of Lonafarnib?

A: Lonafarnib is soluble in organic solvents such as ethanol (~14 mg/ml), DMSO (~3 mg/ml), and dimethylformamide (DMF) (~3 mg/ml).<sup>[1]</sup> It is sparingly soluble in aqueous buffers.<sup>[1]</sup> For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent

like DMSO or ethanol and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.  
[3] Aqueous solutions are not recommended for storage for more than one day.[1]

Q3: What are the primary factors that can cause degradation of Lonafarnib?

A: Like many complex organic molecules, Lonafarnib is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it can be degraded by hydrolysis (acidic and basic conditions), oxidation, and photolysis (exposure to light).[4] High temperatures can also accelerate degradation.[4][5]

Q4: Is Lonafarnib sensitive to light?

A: Yes, photostability testing is a required part of forced degradation studies for Lonafarnib, indicating its potential for degradation upon exposure to UV and visible light.[4] It is recommended to protect Lonafarnib, both in solid form and in solution, from light.

Q5: What type of analytical method is suitable for assessing Lonafarnib stability?

A: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[4] This method can separate the intact Lonafarnib from its degradation products, allowing for accurate quantification of its purity over time.[4] A C18 column is frequently used, with UV detection typically set between 260-280 nm.  
[4]

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected peaks in HPLC chromatogram of a stored sample.	Chemical degradation of Lonafarnib due to improper storage (e.g., exposure to light, elevated temperature, or moisture).	1. Confirm the identity of the extra peaks using a validated stability-indicating method. 2. Review storage conditions against recommendations (-20°C for solid, -80°C for stock solutions, protected from light). <sup>[1]</sup> 3. Prepare a fresh sample from a new batch of solid compound for comparison.
Loss of biological activity in an assay.	Degradation of Lonafarnib in the stock solution or final dilution. Lonafarnib is unstable in some aqueous solutions. <sup>[1]</sup> <sup>[6]</sup>	1. Check the purity of the stock solution by HPLC. 2. Prepare fresh dilutions from a frozen stock aliquot immediately before use. Avoid storing Lonafarnib in aqueous buffers for extended periods. <sup>[1]</sup> 3. Consider the compatibility of your assay buffer with Lonafarnib.
Precipitate forms in a stock solution upon thawing.	The compound has low solubility at lower temperatures, or the solvent has absorbed water. <sup>[3]</sup>	1. Gently warm the vial to room temperature and vortex to ensure the compound is fully redissolved before use. <sup>[3]</sup> 2. To prevent water absorption, use anhydrous solvents for stock preparation and ensure vials are tightly sealed. <sup>[3]</sup>
Color change observed in the solid compound or stock solution.	This may indicate oxidation or photolytic degradation. <sup>[3]</sup>	1. Discard the discolored material. <sup>[3]</sup> 2. For new stock solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before

sealing if the compound is known to be oxygen-sensitive.

[3] 3. Ensure all containers are amber or wrapped in foil to protect from light.[5]

Inconsistent assay results between experiments.

Repeated freeze-thaw cycles of the stock solution causing degradation.

1. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[3]  
2. Perform an HPLC analysis on a frequently used stock vial to check for degradation compared to a new, un-thawed aliquot.

## Quantitative Data on Stability

The following table presents representative data from a forced degradation study on **(Rac)-Lonafarnib**, illustrating its stability profile under various stress conditions. Note: This is a hypothetical data set for illustrative purposes, based on typical outcomes for similar compounds.

Stress Condition	Time	Temperature	% (Rac)-Lonafarnib Remaining	Appearance of Solution
Acid Hydrolysis (0.1N HCl)	24 hours	60°C	88.5%	Colorless, clear
Base Hydrolysis (0.1N NaOH)	8 hours	60°C	82.1%	Colorless, clear
Oxidative (3% H <sub>2</sub> O <sub>2</sub> )	24 hours	Room Temp	79.8%	Colorless, clear
Thermal	48 hours	70°C	95.3%	No change
Photolytic (UV/Vis light)	7 days	Room Temp	91.2%	Slight yellow tint
Control (in Methanol)	7 days	Room Temp	99.5%	Colorless, clear

## Experimental Protocols

### Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of **(Rac)-Lonafarnib** under various stress conditions as mandated by ICH guidelines.[\[4\]](#)

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **(Rac)-Lonafarnib** in methanol.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C. Take samples at 0, 4, 8, and 24 hours. Neutralize the samples with 1N NaOH before HPLC analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize the samples with 1N HCl before HPLC analysis.

- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H<sub>2</sub>O<sub>2</sub>. Store at room temperature, protected from light. Take samples at 0, 4, 8, and 24 hours.
- Thermal Degradation: Place the solid **(Rac)-Lonafarnib** powder in a hot air oven maintained at 70°C. Take samples at 0, 24, and 48 hours and prepare solutions for HPLC analysis.
- Photolytic Degradation: Expose the solid powder and a 1 mg/mL solution in methanol to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter. A control sample should be wrapped in aluminum foil. Analyze samples after the exposure period.
- Analysis: Analyze all samples by a validated stability-indicating HPLC method.

## Protocol 2: Stability-Indicating RP-HPLC Method

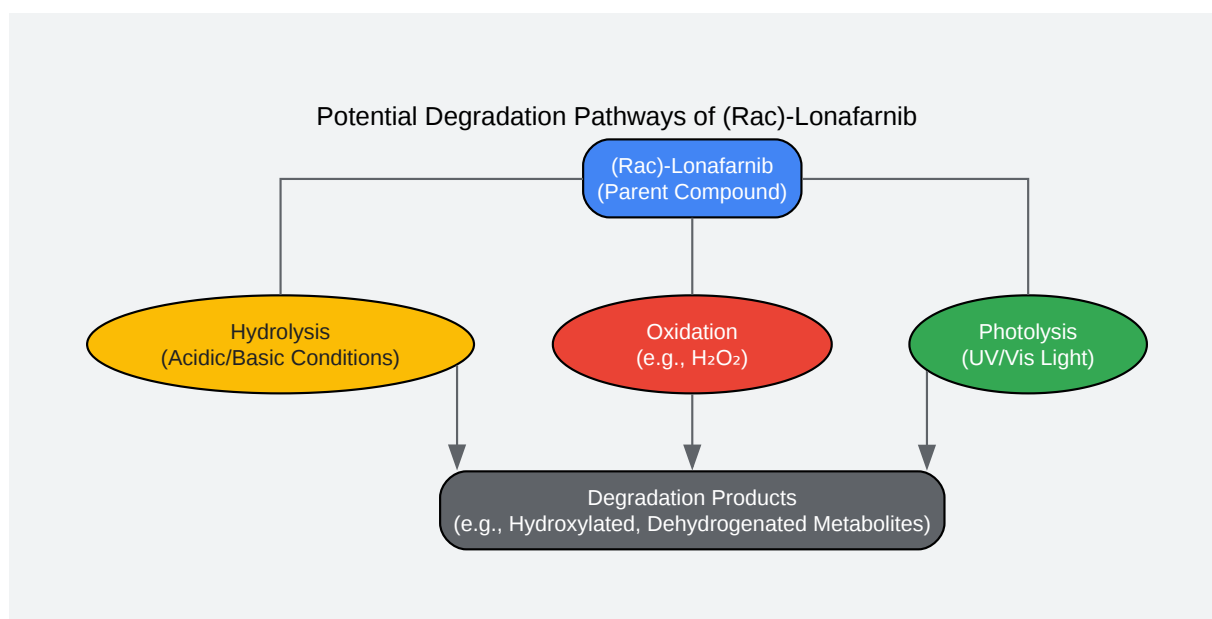
Objective: To quantify **(Rac)-Lonafarnib** and separate it from its degradation products.

Methodology:

- Instrument: HPLC with UV or Photodiode Array (PDA) detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[\[4\]](#)
- Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Detection Wavelength: 278 nm.[\[1\]](#)
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Procedure:
  - Prepare samples by diluting them to a final concentration of approximately 50 µg/mL in the mobile phase.

- Inject the samples into the HPLC system.
- Identify the **(Rac)-Lonafarnib** peak by its retention time, comparing it to a reference standard.
- Calculate the percentage of remaining **(Rac)-Lonafarnib** and the formation of any degradation products by comparing peak areas.

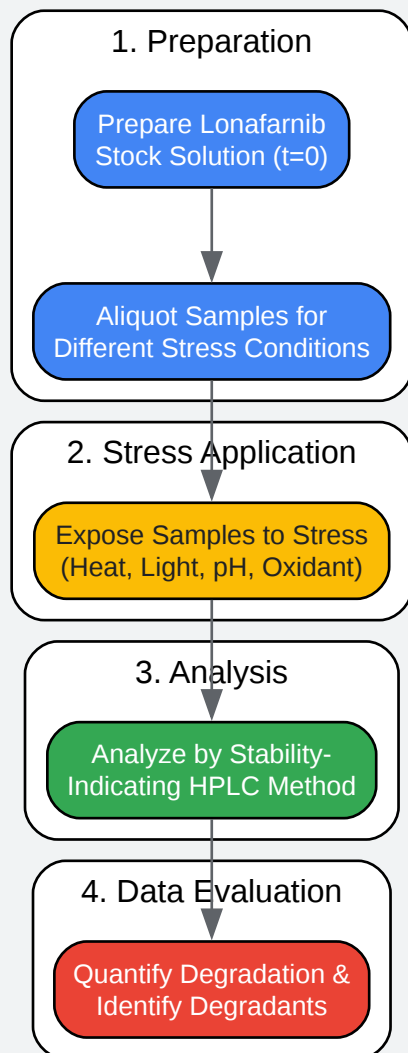
## Visualizations



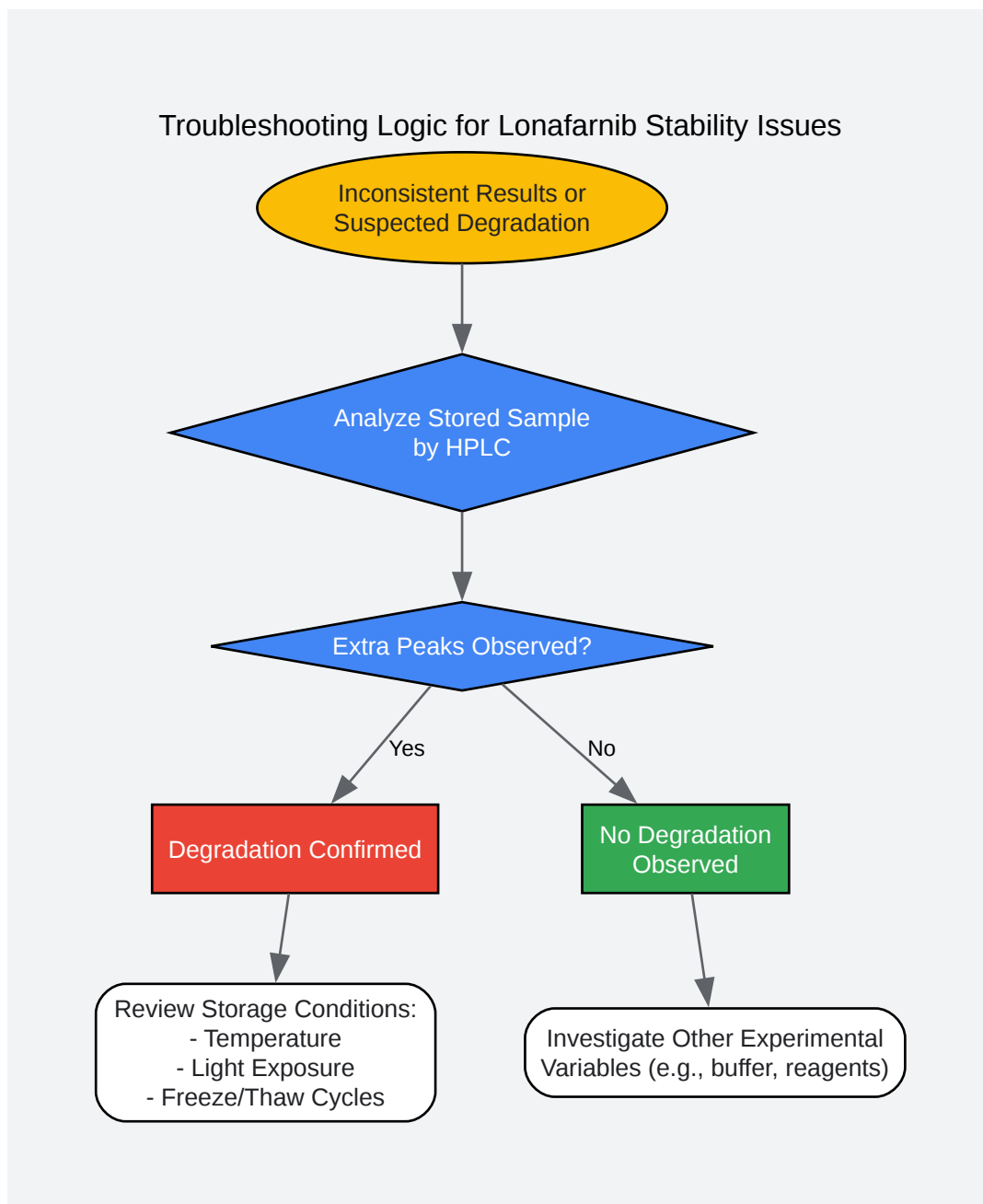
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Caption: Potential degradation pathways for **(Rac)-Lonafarnib**.

## Experimental Workflow for Lonafarnib Stability Testing







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